molecular formula C9H4Cl6O4 B1230377 Prillic acid CAS No. 21678-54-6

Prillic acid

Cat. No. B1230377
CAS RN: 21678-54-6
M. Wt: 388.8 g/mol
InChI Key: DJKGDNKYTKCJKD-BPOCMEKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorendic Acid is a white, crystalline carcinogenic chlorinated hydrocarbon that emits toxic fumes of hydrochloric acid and other chlorinated compounds when heated to decomposition. Chlorendic acid is used as a reactive flame retardant, chemical intermediate, hardening agent and as an extreme pressure lubricant. Exposure to chlorendic acid causes skin, eye and respiratory tract irritation. Chlorendic acid is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)

Scientific Research Applications

1. Agriculture and Crop Science

Prillic acid, particularly in the form of salicylic acid, has been extensively studied in the context of agriculture and crop science. Research by Ghafoor et al. (2020) demonstrated that salicylic acid priming enhances salt stress tolerance in wheat. This study suggests that salicylic acid can improve root and shoot length, seedling moisture percentage, and fresh seedling weights under stressful conditions, like high salinity environments, making it a valuable tool for improving crop resilience (Ghafoor, Ali, & Malik, 2020). Additionally, Farooq et al. (2013) found that seed priming with ascorbic acid, a derivative of prillic acid, improves drought resistance in wheat. This process enhances seedling growth and drought tolerance through increased accumulation of proline, phenolics, and ascorbic acid, providing a mechanism for maintaining tissue water content and membrane stability (Farooq, Irfan, Aziz, Ahmad, & Cheema, 2013).

2. Biomedical Research

In the realm of biomedical research, prillic acid derivatives have been instrumental. The research conducted by Esmaili et al. (2020) on styrene maleic acid copolymer derivatives demonstrated their use in recovering infectious prion multimers bound to brain-derived lipids. These polymers facilitate the release of infectious complexes and are valuable for high-yield production of intact, detergent-free prions, providing new avenues for prion research (Esmaili, Tancowny, Wang, Moses, Cortez, Sim, Wille, & Overduin, 2020). Shaked et al. (2002) discovered that valproic acid, another prillic acid derivative, can significantly increase the accumulation of prion proteins in neuroblastoma cells. This finding is crucial for understanding prion diseases and assessing potential treatment strategies (Shaked, Engelstein, Avraham, Rosenmann, & Gabizon, 2002).

properties

CAS RN

21678-54-6

Product Name

Prillic acid

Molecular Formula

C9H4Cl6O4

Molecular Weight

388.8 g/mol

IUPAC Name

(1S,2R,3S,4R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19)/t1-,2+,7+,8-

InChI Key

DJKGDNKYTKCJKD-BPOCMEKLSA-N

Isomeric SMILES

[C@@H]1([C@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O

SMILES

C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O

Canonical SMILES

C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O

synonyms

chlorendic acid
chlorendic acid, (endo,endo)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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